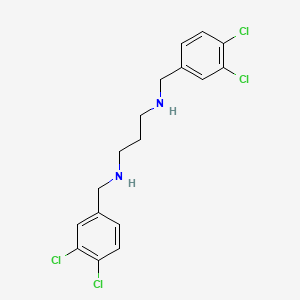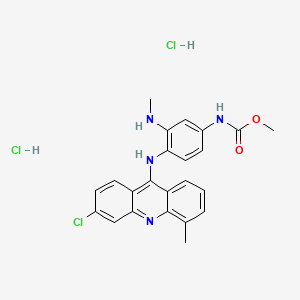
Pgy72L3zgf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride , identified by the Unique Ingredient Identifier (UNII) PGY72L3ZGF , is a complex organic molecule with significant potential in various scientific fields . This compound is characterized by its intricate structure, which includes a chlorinated acridine moiety and a carbamate group.
準備方法
The synthesis of Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride involves multiple steps:
Formation of the Acridine Core: The initial step involves the synthesis of the acridine core, which is achieved through a series of cyclization reactions.
Chlorination: The acridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated acridine is reacted with appropriate amines to introduce the amino groups.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, advanced purification techniques, and automated synthesis equipment.
化学反応の分析
Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates
科学的研究の応用
Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe for studying cellular processes and interactions due to its fluorescent properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Industrial applications include its use in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior .
類似化合物との比較
Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride can be compared with other similar compounds, such as:
Acridine Orange: A well-known fluorescent dye used in biological staining.
Methyl Green: Another dye with applications in histology and cytology.
Proflavine: An acridine derivative with antimicrobial properties.
The uniqueness of Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
88913-98-8 |
|---|---|
分子式 |
C23H23Cl3N4O2 |
分子量 |
493.8 g/mol |
IUPAC名 |
methyl N-[4-[(3-chloro-5-methylacridin-9-yl)amino]-3-(methylamino)phenyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C23H21ClN4O2.2ClH/c1-13-5-4-6-17-21(13)28-19-11-14(24)7-9-16(19)22(17)27-18-10-8-15(12-20(18)25-2)26-23(29)30-3;;/h4-12,25H,1-3H3,(H,26,29)(H,27,28);2*1H |
InChIキー |
OGWPECPWFWEIOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Cl)NC4=C(C=C(C=C4)NC(=O)OC)NC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


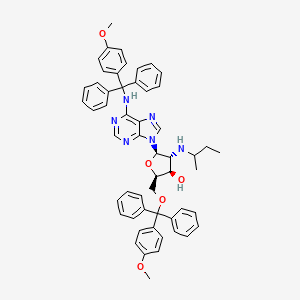


methanone](/img/structure/B12791111.png)
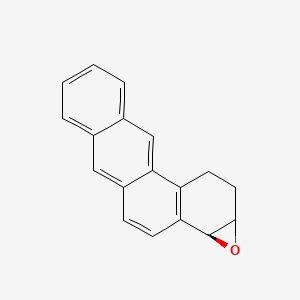
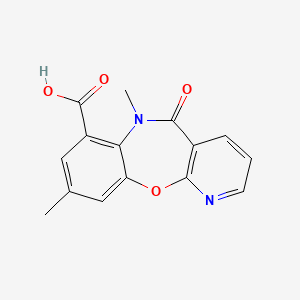
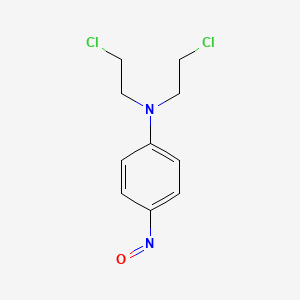


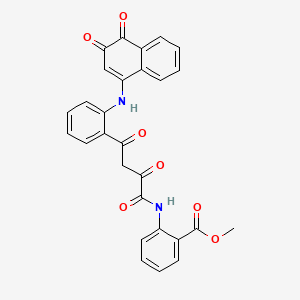

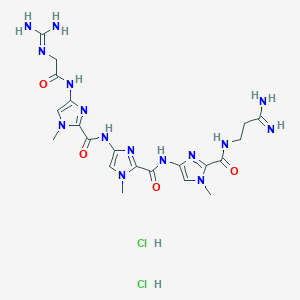
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)
